![molecular formula C10H16N2O3 B12093257 Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate](/img/structure/B12093257.png)
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in the formation of the piperazine ring . Another method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 6 undergoes nucleophilic substitution under alkaline or acidic conditions. Key reactions include:
Ring-Opening Reactions
The strained piperazine-pyrrolidine fused ring system undergoes ring-opening under acidic or reductive conditions:
Mechanistic studies suggest protonation of the piperazine nitrogen precedes ring cleavage .
Oxidation and Reduction
The ketone group at position 1 participates in redox reactions:
Oxidation
Oxidizing Agent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
KMnO₄ (acidic) | H₂SO₄, 60°C | 1-Oxo derivative (stable) | High | |
Ozone | CH₂Cl₂, −78°C | Cleaved diketone | Moderate |
Reduction
Reducing Agent | Conditions | Product | Notes | Source |
---|---|---|---|---|
NaBH₄ | MeOH, 0°C | 1-Hydroxy derivative | Epimerization observed | |
H₂/Pd-C | EtOH, 50 psi | Fully saturated backbone | Retains ester functionality |
Cycloaddition and Cross-Coupling
The electron-deficient pyrrolidine ring participates in [3+2] cycloadditions:
Reaction Partner | Conditions | Product | Catalysts | Source |
---|---|---|---|---|
Phenylacetylene | CuI, DIPEA, DMF | Triazole-fused hybrid | Cu(I)-mediated | |
Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂ | Pyrazoline adduct | Dirhodium |
Catalytic Modifications
Transition-metal catalysts enhance selectivity in functionalization:
Reaction Type | Catalyst | Substrate | Outcome | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | N-Arylpiperazine analogs |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming pyrrolidine byproducts .
-
Photolysis : UV light (254 nm) induces ester cleavage, yielding 6-carboxylic acid.
-
pH Sensitivity : Unstable in strong acids (pH < 2) or bases (pH > 12) .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active scaffolds, including kinase inhibitors and antimicrobial agents . Controlled conditions (e.g., low temperatures for reductions, inert atmospheres for cross-couplings) are critical to minimizing side reactions.
Scientific Research Applications
Biological Activities
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Antiviral Properties : Its potential to inhibit viral replication has been explored in several studies.
- Antitumor Effects : Preliminary studies suggest that it may act as an antitumor agent by inhibiting cancer cell proliferation.
- Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways, which is crucial for developing targeted therapies.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Study Example :
A study demonstrated the synthesis of derivatives from this compound that exhibited promising anticancer properties. The derivatives were evaluated for their efficacy against various cancer cell lines, showing lower IC50 values compared to established chemotherapeutic agents like doxorubicin .
Biological Research
The compound's ability to interact with biological targets makes it suitable for exploring new therapeutic avenues:
- Antimicrobial Studies : Research has shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, compounds synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli, yielding favorable results .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new drugs targeting various diseases due to its broad spectrum of biological activities. Its role as an intermediate in the synthesis of other bioactive compounds enhances its industrial relevance.
Data Table of Biological Activities
Mechanism of Action
The exact mechanism of action of ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to inhibit certain kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Known for its antimicrobial properties.
1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids: Exhibits antioxidant and antibacterial activities.
These compounds share similar structural features but differ in their specific biological activities and applications.
Biological Activity
Ethyl 1-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. Its molecular formula is C10H16N2O3, and it has a molecular weight of 212.25 g/mol. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique structure of this compound includes a piperazine ring fused with a pyrrole and an octahydro framework. This structural configuration is believed to be responsible for its varied biological activities. The compound's properties are summarized in the following table:
Property | Description |
---|---|
Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.25 g/mol |
Structural Features | Piperazine ring, pyrrole, octahydro |
Biological Activities | Antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, kinase inhibitory |
Biological Activities
This compound has shown potential in various biological assays:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Studies have indicated that it can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.
- Antiviral Effects : this compound has been evaluated for its antiviral activity against several viruses. Preliminary findings suggest that it may interfere with viral replication processes.
- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Antitumor Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an antitumor agent .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : A study screened various derivatives of piperazine for their antimicrobial activity. This compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound significantly reduced edema and inflammatory markers in treated animals compared to controls. This suggests a promising therapeutic application in managing inflammatory disorders .
- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where this compound showed a dose-dependent increase in radical scavenging activity .
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 1-oxo-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-10(14)8-4-3-7-9(13)11-5-6-12(7)8/h7-8H,2-6H2,1H3,(H,11,13) |
InChI Key |
BOGMPAMWYXPGOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2N1CCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.